molecular formula C14H11FO2 B7959778 Methyl 2-(4-fluorophenyl)benzoate CAS No. 80254-82-6

Methyl 2-(4-fluorophenyl)benzoate

Cat. No.: B7959778
CAS No.: 80254-82-6
M. Wt: 230.23 g/mol
InChI Key: PMIPVYUBFZZBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-fluorophenyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorophenyl)benzoate can be achieved through several methods. One common approach involves the esterification of 2-(4-fluorophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of alternative catalysts such as solid acids or enzymes can be explored to improve the sustainability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-fluorophenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: 2-(4-fluorophenyl)benzoic acid.

    Reduction: 2-(4-fluorophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(4-fluorophenyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used to investigate the metabolic pathways of fluorinated aromatic compounds.

Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of drug candidates. Its fluorinated phenyl group can impart desirable pharmacokinetic properties to the resulting compounds.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. It can also be employed in the development of new catalysts and reagents for organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)benzoate is primarily related to its chemical reactivity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further chemical reactions. The fluorine atom on the phenyl ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes that catalyze ester hydrolysis, such as esterases and lipases. The fluorinated phenyl group can also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Methyl 4-fluorobenzoate: Similar structure but lacks the additional phenyl ring.

    Methyl 2-(4-chlorophenyl)benzoate: Similar structure with a chlorine atom instead of fluorine.

    Methyl 2-(4-methylphenyl)benzoate: Similar structure with a methyl group instead of fluorine.

Uniqueness: Methyl 2-(4-fluorophenyl)benzoate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14(16)13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIPVYUBFZZBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801187378
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4′-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80254-82-6
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4′-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80254-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4′-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.